(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Medicinal Chemistry PROTACs Peptide Synthesis

Eliminate low-yielding post-alkylation steps. This tertiary carbamate reveals the N-ethylamine directly upon Boc deprotection, streamlining synthesis of peptidomimetics and degraders. - Orthogonal Boc-amine & alkyl bromide handles enable sequential PROTAC/molecular glue conjugation. - N-ethyl substitution increases lipophilicity and passive cell permeability vs. secondary carbamate analogs. - Justified for late-stage lead optimization where the N-ethyl group is a critical pharmacophoric element.

Molecular Formula C9H18BrNO2
Molecular Weight 252.15 g/mol
CAS No. 1508841-86-8
Cat. No. B1448247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
CAS1508841-86-8
Molecular FormulaC9H18BrNO2
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESCCN(CCBr)C(=O)OC(C)(C)C
InChIInChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3
InChIKeyAIPLAHZRPDQTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS 1508841-86-8): A Key Tertiary Carbamate Intermediate for Medicinal Chemistry and Targeted Protein Degradation


(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS 1508841-86-8), also known as tert-butyl N-(2-bromoethyl)-N-ethylcarbamate, is a tertiary carbamate derivative with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol [1]. This compound features a Boc (tert-butoxycarbonyl) protected amine, an ethyl substituent on the nitrogen, and a reactive bromoethyl group [2]. Its structure distinguishes it from simpler, secondary N-Boc-2-bromoethylamine (CAS 39684-80-5), offering unique synthetic utility [2]. The compound is a versatile small molecule scaffold and a key intermediate in the synthesis of pharmacologically active compounds, particularly in the fields of medicinal chemistry and targeted protein degradation .

1
Boc-Protected Tertiary Amine
Masked nucleophile; enables orthogonal deprotection strategies
2
Pre-Installed N-Ethyl Group
Eliminates post-deprotection alkylation; streamlines N-alkylated amine synthesis
3
Reactive Bromoethyl Handle
Electrophilic coupling site for modular PROTAC or peptidomimetic assembly

Why N-Ethyl Substitution Matters: The Structural Differentiation of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS 1508841-86-8)


Generic substitution with the more common secondary carbamate, N-Boc-2-bromoethylamine (CAS 39684-80-5), is not scientifically sound due to fundamental differences in structure and function. The target compound (CAS 1508841-86-8) is a tertiary carbamate, where the nitrogen atom is substituted with both an ethyl group and a Boc-protecting group [1]. In contrast, N-Boc-2-bromoethylamine is a secondary carbamate with a free N-H bond . This single methylene-to-ethyl substitution profoundly alters the molecule's physicochemical properties, including lipophilicity, steric profile, and the nucleophilicity of the nitrogen atom after Boc deprotection [2]. Consequently, the two compounds exhibit divergent reactivity in key synthetic applications, such as alkylation reactions and the construction of complex peptidomimetic or degrader molecules, and cannot be assumed to be interchangeable building blocks without risking project timelines and synthetic yields.

Attribute
This Compound
N-Boc-2-bromoethylamine
Carbamate Class
Tertiary (N-ethyl)
Secondary (N-H)
Deprotection Product
Secondary amine
Primary amine
Synthetic Role
Pre-alkylated building block
Requires additional alkylation step

Similar CAS does not imply interchangeable reactivity. Tertiary carbamate architecture alters steric, electronic, and lipophilicity profiles; direct substitution may compromise synthetic route efficiency.

Quantitative Differentiation: Comparative Data for (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS 1508841-86-8) vs. Closest Analogs


Molecular Weight and Lipophilicity Differences vs. N-Boc-2-Bromoethylamine

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester exhibits a significantly higher molecular weight (MW) and increased lipophilicity compared to its secondary carbamate analog, N-Boc-2-bromoethylamine. The target compound has a molecular formula of C9H18BrNO2 and a molecular weight of 252.15 g/mol, while N-Boc-2-bromoethylamine has the formula C7H14BrNO2 and a molecular weight of 224.10 g/mol [1]. This difference of +28.05 Da, corresponding to an ethyl group, directly impacts key drug-like properties, including calculated logP (cLogP) and polar surface area (PSA), which are critical for predicting membrane permeability and oral bioavailability in drug discovery programs [2].

MW & cLogP
Predicted
+28.05 Da MW increase vs. N-Boc-2-bromoethylamine
+0.89 units cLogP increase (in silico)
Supports lipophilicity-driven permeability context
In silico predictions; confirm experimentally
Medicinal Chemistry PROTACs Peptide Synthesis

Structural Distinction: Tertiary vs. Secondary Carbamate Reactivity

The target compound is a tertiary N-ethyl carbamate, while its primary analog, N-Boc-2-bromoethylamine, is a secondary carbamate [1]. The presence of the N-ethyl substituent prevents the formation of an amide bond after Boc deprotection, instead revealing a secondary N-ethyl amine [2]. In contrast, deprotection of N-Boc-2-bromoethylamine yields a primary amine [3]. This fundamental difference dictates the downstream chemistry and the types of final structures that can be accessed. The tertiary carbamate is specifically designed for applications requiring an N-alkylated amine in the final product, avoiding the need for a post-deprotection alkylation step, which can be inefficient or prone to side reactions [4].

Deprotection Outcome
Class-level
N-ethyl-2-bromoethanamine This compound
2-bromoethanamine N-Boc-2-bromoethylamine
Pre-installed N-ethyl avoids separate alkylation
Standard TFA/DCM deprotection conditions
Organic Synthesis Peptidomimetics Amine Protecting Groups

Utility in PROTAC and Molecular Glue Synthesis vs. Unprotected Analogs

This compound serves as a bifunctional linker precursor containing a masked amine and a reactive alkyl bromide. Its utility in constructing PROTACs (Proteolysis Targeting Chimeras) and molecular glues is well-established, as it allows for sequential, orthogonal functionalization [1]. A similar compound with a PEG spacer and a Boc-protected amine and bromoethyl group is explicitly noted as 'exceptionally well-suited for constructing PROTACs' due to the ability to conjugate the amine to an E3 ligase ligand and the bromide to a target protein ligand [2]. Using an unprotected analog would lead to uncontrolled polymerization or self-reactivity, rendering the synthesis of complex heterobifunctional molecules impossible.

PROTAC Linker Utility
Class-level
Orthogonal Boc/Br handles This compound
Uncontrolled polymerization Unprotected 2-bromoethylamine
Enables sequential conjugation for heterobifunctional degraders
Essential for scalable PROTAC synthesis
PROTACs Targeted Protein Degradation Chemical Biology

Market Availability and Pricing as a Specialized Research Chemical

Pricing data indicates that (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is positioned as a specialized, low-volume research chemical. For example, Enamine offers 0.25g of this compound (95% purity) for $579, scaling to $1,821 for 5.0g [1]. This pricing model is consistent with its intended use as a custom synthesis building block in early-stage drug discovery, rather than as a commodity chemical. In comparison, the more common analog N-Boc-2-bromoethylamine is available at a lower price point from major suppliers (e.g., $25.90 for 1g, 96% purity from Sigma-Aldrich) , reflecting its higher demand as a simpler, more versatile reagent.

Procurement Context
Supplier data
>80× cost per gram vs. N-Boc-2-bromoethylamine
Specialized procurement context; confirm for scale-up
Pricing from Enamine catalog, subject to change
Procurement Supply Chain Research Chemicals

Validated Application Scenarios for (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS 1508841-86-8) Based on Comparative Evidence


Synthesis of N-Alkylated Peptidomimetics and Modified Peptides

When a project requires the introduction of an N-ethyl-2-aminoethyl moiety, this compound is the optimal starting material. Its use eliminates the need for a separate, often low-yielding, alkylation step on a primary amine [1]. Direct procurement of this tertiary carbamate ensures that the desired N-ethyl amine is revealed upon Boc deprotection, streamlining the synthesis of peptidomimetics where an N-alkylated amino acid is required for improved metabolic stability or conformational constraint [2][3].

Construction of PROTAC and Molecular Glue Linkers

This compound serves as a specialized, bifunctional linker building block in the modular synthesis of PROTACs and molecular glues. Its orthogonal functional handles—the Boc-protected amine and the alkyl bromide—are critical for enabling the sequential conjugation of an E3 ligase ligand and a protein-of-interest (POI) ligand [4]. The N-ethyl group offers a subtle but significant increase in lipophilicity and steric bulk compared to simpler linkers, which can be exploited to fine-tune the physicochemical properties and degradation efficiency of the final degrader molecule [5].

Synthesis of Lipophilic Amine-Containing Chemical Probes

For the development of small molecule probes intended to cross cell membranes, the increased cLogP and reduced PSA of this compound, compared to its secondary amine analog, offer a strategic advantage [6]. Incorporating this scaffold early in a medicinal chemistry program can improve passive permeability, increasing the likelihood of identifying a cell-active chemical probe. The bromoethyl handle allows for attachment to a wide variety of cores, while the N-ethyl-Boc protected amine provides a point for later functionalization or salt formation.

Academic and Industrial Medicinal Chemistry Research Requiring Specialized Amine Building Blocks

Given its high cost and specific structure, this compound is most appropriately deployed in late-stage lead optimization or in the construction of complex, high-value target molecules. Its procurement is justified in scenarios where the N-ethyl group is a critical pharmacophoric element, and a more direct synthetic route is not available [7]. This aligns with its use in advanced research settings, such as academic chemical biology labs and pharmaceutical R&D groups focused on challenging drug targets.

Application
Selection Property
Validation Focus
N-Alkylated peptidomimetic synthesis
Pre-installed N-ethyl amine group
Post-deprotection alkylation bypass
PROTAC / molecular glue linker construction
Orthogonal Boc/bromoethyl handles
Sequential conjugation efficiency
Lipophilic chemical probe design
Elevated lipophilicity scaffold
Membrane permeability assessment
Advanced lead optimization studies
Specialized N-ethyl building block
Pharmacophore-specific SAR evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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